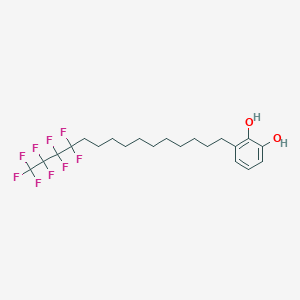
2',5,6'-Trihydroxy-7-methoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',5,6'-Trihydroxy-7-methoxyflavanone, also known as naringenin, is a flavonoid found in many citrus fruits, especially grapefruit. It has been the subject of numerous scientific studies due to its potential health benefits.
Mécanisme D'action
Naringenin exerts its effects through various mechanisms, including the inhibition of inflammatory pathways, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. It has also been shown to interact with various receptors in the body, including the estrogen receptor and the peroxisome proliferator-activated receptor.
Biochemical and Physiological Effects:
Naringenin has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and lower cholesterol levels. It has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Naringenin has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a wide range of potential applications, making it a versatile tool for researchers. However, there are also some limitations to its use. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 2',5,6'-Trihydroxy-7-methoxyflavanone. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential as a dietary supplement for improving overall health and wellness. Further research is also needed to better understand its mechanisms of action and to optimize its bioavailability and efficacy.
Méthodes De Synthèse
Naringenin can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The process involves the hydrolysis of hesperidin with an acid catalyst, followed by the removal of the sugar moiety through enzymatic or chemical means. The resulting 2',5,6'-Trihydroxy-7-methoxyflavanone can then be purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Naringenin has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential to improve cardiovascular health, lower cholesterol levels, and regulate blood sugar levels.
Propriétés
Numéro CAS |
129138-49-4 |
|---|---|
Nom du produit |
2',5,6'-Trihydroxy-7-methoxyflavanone |
Formule moléculaire |
C229H346N70O40 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
(2S)-2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-8-5-11(19)16-12(20)7-14(22-13(16)6-8)15-9(17)3-2-4-10(15)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
Clé InChI |
SAJHRQBGZMZGMA-AWEZNQCLSA-N |
SMILES isomérique |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O)O)O |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O |
SMILES canonique |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O |
Synonymes |
2',5,6'-trihydroxy-7-methoxy-flavanone 2',5,6'-trihydroxy-7-methoxyflavanone scuteamoenin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)


![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)